molecular formula C14H13IN2O B2579486 N-[4-(Aminomethyl)phenyl]-2-iodobenzamide CAS No. 1260752-11-1

N-[4-(Aminomethyl)phenyl]-2-iodobenzamide

Cat. No. B2579486
CAS RN: 1260752-11-1
M. Wt: 352.175
InChI Key: SABINDLWCQFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Aminomethyl)phenyl]-2-iodobenzamide, also known as AMPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. AMPIB is a benzamide derivative that has been synthesized to target specific receptors in the body, making it a useful tool for studying the mechanisms of various physiological processes.

Mechanism of Action

N-[4-(Aminomethyl)phenyl]-2-iodobenzamide acts as a selective antagonist for dopamine D2 receptors, binding to these receptors and preventing the binding of dopamine. This results in a decrease in the activity of these receptors, which can have various effects on physiological processes depending on the specific receptors involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(Aminomethyl)phenyl]-2-iodobenzamide depend on the specific receptors that it targets. In general, N-[4-(Aminomethyl)phenyl]-2-iodobenzamide has been shown to have effects on dopamine signaling pathways, which can impact a variety of physiological processes including movement, motivation, and reward.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(Aminomethyl)phenyl]-2-iodobenzamide in lab experiments is its selectivity for specific receptors, which allows for more targeted studies of these receptors and their associated physiological processes. However, one limitation of using N-[4-(Aminomethyl)phenyl]-2-iodobenzamide is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for the use of N-[4-(Aminomethyl)phenyl]-2-iodobenzamide in scientific research. One area of interest is in the study of addiction and substance abuse, as dopamine signaling pathways are known to be involved in these processes. Additionally, N-[4-(Aminomethyl)phenyl]-2-iodobenzamide could be used to study the role of dopamine D2 receptors in various neurological disorders, such as Parkinson’s disease and schizophrenia. Further research is also needed to fully understand the potential advantages and limitations of using N-[4-(Aminomethyl)phenyl]-2-iodobenzamide in lab experiments.

Synthesis Methods

The synthesis of N-[4-(Aminomethyl)phenyl]-2-iodobenzamide involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(aminomethyl)phenylboronic acid to form the amide product, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-2-iodobenzamide has been used in a variety of scientific research applications, including as a radioligand for imaging studies and as a tool for studying the mechanisms of various physiological processes. One notable application of N-[4-(Aminomethyl)phenyl]-2-iodobenzamide is in the study of dopamine D2 receptors, which are involved in a variety of neurological processes.

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABINDLWCQFLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminomethyl-phenyl)-2-iodo-benzamide

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